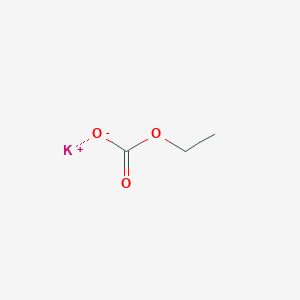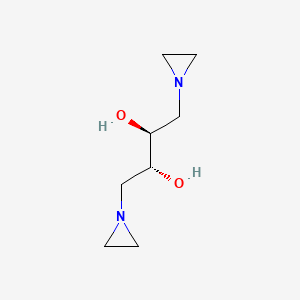
Erythritol aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythritol aziridine is a compound that combines the properties of erythritol, a sugar alcohol, and aziridine, a three-membered nitrogen-containing heterocycle. Erythritol is widely known for its use as a low-calorie sweetener, while aziridine is recognized for its high reactivity due to ring strain. The combination of these two components results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of erythritol aziridine typically involves the reaction of erythritol with aziridine under specific conditions. One common method is the nucleophilic ring-opening reaction of aziridines, where erythritol acts as a nucleophile. This reaction can be catalyzed by acids or bases, depending on the desired product and reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and purity while minimizing by-products and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Erythritol aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include various amines, alcohols, and other nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
Erythritol aziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as anticancer and antimicrobial agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of erythritol aziridine involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and nucleic acids, thereby affecting their function. The compound’s ability to form covalent bonds with biological targets underlies its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Aziridine: A simpler analog with similar reactivity but without the erythritol component.
Azetidine: A four-membered nitrogen-containing ring with different reactivity and applications.
Erythritol: A sugar alcohol used primarily as a sweetener, lacking the reactivity of the aziridine ring.
Uniqueness: Erythritol aziridine is unique due to the combination of erythritol’s biocompatibility and aziridine’s reactivity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
21401-28-5 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2S,3R)-1,4-bis(aziridin-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C8H16N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h7-8,11-12H,1-6H2/t7-,8+ |
InChI-Schlüssel |
COMAQBNTHGBLNQ-OCAPTIKFSA-N |
Isomerische SMILES |
C1CN1C[C@H]([C@H](CN2CC2)O)O |
Kanonische SMILES |
C1CN1CC(C(CN2CC2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
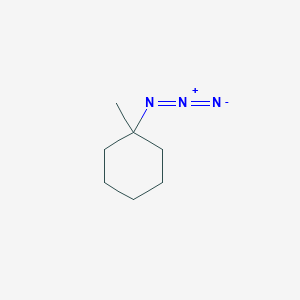


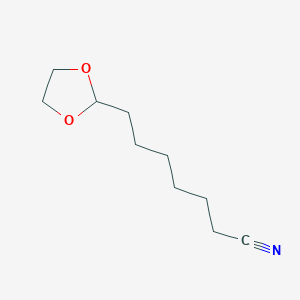
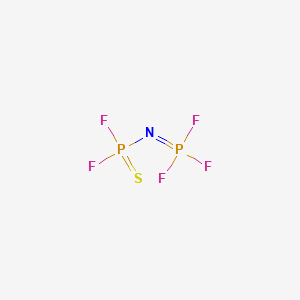
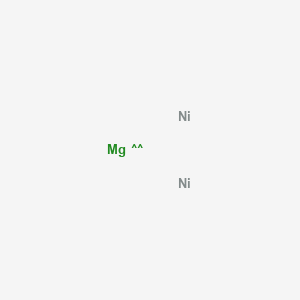
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
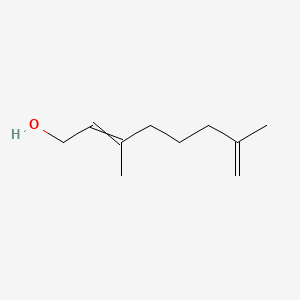
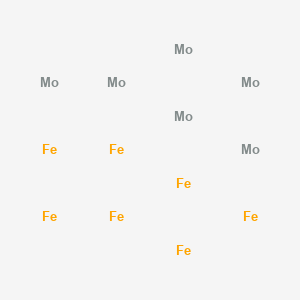
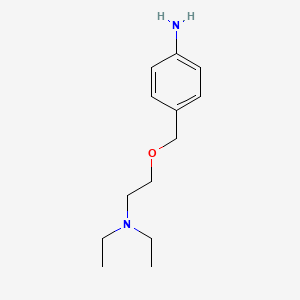
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
